molecular formula C6H4N4O2 B081235 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione CAS No. 13480-40-5

6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione

Cat. No. B081235
CAS RN: 13480-40-5
M. Wt: 164.12 g/mol
InChI Key: MODLYLCAANSASD-UHFFFAOYSA-N
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Description

6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione is a chemical compound with the molecular formula C6H4N4O2 . It has an average mass of 164.122 Da and a monoisotopic mass of 164.033432 Da .


Molecular Structure Analysis

The molecular structure of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione consists of 6 carbon atoms, 4 nitrogen atoms, 4 hydrogen atoms, and 2 oxygen atoms . The compound has a density of 1.8±0.1 g/cm3 and a molar volume of 93.3±3.0 cm3 .


Physical And Chemical Properties Analysis

6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione has a boiling point of 589.0±45.0 °C at 760 mmHg and a flash point of 310.0±28.7 °C . The compound has a polar surface area of 92 Å2 and a polarizability of 15.9±0.5 10-24 cm3 . It has a surface tension of 134.5±3.0 dyne/cm .

Scientific Research Applications

Application 1: Photoluminescence for Sensing Small Molecules

  • Summary of Application : This compound is used in the construction of 2-D lanthanide organic networks for sensing small molecules .
  • Methods of Application : The compound is synthesized under hydrothermal conditions and characterized by means of elemental analysis, powder XRD, TG-DTA, IR and UV-vis spectroscopy . The complexes are composed of 2-D layers, which further construct a 3-D supramolecular network .
  • Results or Outcomes : The complexes exhibit metal centered luminescence with characteristic red, green and pink emission . Complex 1, in which the energy transition from the triplet energy level (3ππ*) of ligand HPDH− to Eu3+ cation is more effective, has been selected as a representative to examine the potential for sensing small molecules by its luminescence properties in different emulsions .

Application 2: Synthesis of Pyridazinone Derivatives

  • Summary of Application : 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione is used in the synthesis of pyridazinone derivatives .
  • Methods of Application : Arylidene substituted Meldrum’s acid and 5-amino-6-phenyl-3(2H)-pyridazinone are used to synthesize 4-aryl-2,5-dioxo-8-phenylpyrido[2,3-d]pyridazines .
  • Results or Outcomes : In these compounds, it was revealed that the pyridine system is in skew boat conformation, the phenyl ring is in pseudo-axial position .

Future Directions

The future directions of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione could involve further exploration of its potential as a Bcl-xL protein inhibitor . This could lead to advancements in the treatment of cancer, autoimmune diseases, and immune system diseases .

properties

IUPAC Name

6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-5-3-4(6(12)10-9-5)8-2-1-7-3/h1-2H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODLYLCAANSASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356116
Record name 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione

CAS RN

13480-40-5
Record name 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-pyrazino[2,3-d]pyridazine-5,8-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared according to a literature procedure (Paul, D. B. Aust. J Chem. 1974, 27, 1331). As described therein, 2,3-pyrazinedicarboxylic anhydride (5.00 g, 33.3 mmol), hydrazine hydrate (2.8 g, 56 mmol), and acetic acid (40.4 ml, 33.3 mmol) were mixed at RT. White precipitated crashed out. The reaction was heated under reflux for approximately 20 min. The reaction was cooled to RT and the solids were filtered, washed with water, and dried under vacuum. The product, 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione was obtained as white solid. 1H NMR (Bruker, 400 MHz, D2O) ppm: 8.87 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step One

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